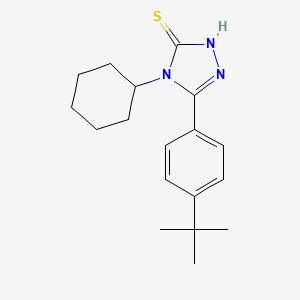

5-(4-tert-butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Description

5-(4-tert-butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a bulky tert-butyl group at the para position of the phenyl ring (position 5) and a cyclohexyl substituent at position 4. The thiol (-SH) group at position 3 confers nucleophilic reactivity, enabling participation in hydrogen bonding, metal coordination, and redox reactions . Its steric profile, influenced by the tert-butyl and cyclohexyl groups, impacts solubility, lipophilicity, and interaction with biological targets or materials .

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-20-17(22)21(16)15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYJPEVPLQIUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Significance of 1,2,4-Triazole-3-thiol Derivatives

1,2,4-Triazole-3-thiols represent a critical class of heterocyclic compounds with broad pharmaceutical and materials science applications. The presence of a sulfur atom at the 3-position enables versatile coordination chemistry and redox activity, while substituents at the 4- and 5-positions modulate electronic and steric properties. For 5-(4-tert-butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, the bulky tert-butylphenyl group enhances lipophilicity, making it suitable for hydrophobic interactions in drug-receptor binding, whereas the cyclohexyl moiety at N4 stabilizes the triazole ring through steric hindrance.

General Synthetic Strategies for 1,2,4-Triazole Derivatives

Cyclization of Thiosemicarbazides

Thiosemicarbazides, synthesized via the reaction of isothiocyanates with hydrazines, undergo base-mediated cyclization to form 1,2,4-triazole-3-thiols. This method, exemplified by the synthesis of 3-hydroxy-5-thiol triazoles, offers regioselective control when using asymmetrical hydrazines or isothiocyanates. For instance, aryl isothiocyanates react with alkylhydrazines to yield thiosemicarbazides that cyclize under alkaline conditions.

Pellizzari Reaction

The Pellizzari reaction employs N,N-diformylhydrazine and primary amines to construct 4-substituted triazoles. Heating cyclohexylamine with N,N-diformylhydrazine at 150°C produces 4-cyclohexyl-1,2,4-triazole, which can be further functionalized at the 5-position via electrophilic substitution. However, introducing bulky aryl groups post-cyclization often requires harsh conditions, limiting yield.

Copper-Catalyzed Coupling

Copper-mediated C–N bond formation enables regioselective synthesis of 1,5-disubstituted triazoles. Using Cu(II) catalysts, aliphatic amines and hydrazones undergo oxidative aromatization to form triazole cores. While effective for electron-deficient aryl groups, this method struggles with sterically hindered substrates like 4-tert-butylphenyl.

Detailed Preparation of this compound

Thiosemicarbazide Cyclization Approach

Step 1: Synthesis of Thiosemicarbazide Intermediate

A mixture of 4-tert-butylphenyl isothiocyanate (1.0 equiv) and cyclohexyl hydrazine (1.1 equiv) in anhydrous acetonitrile is stirred at 25°C for 12 hours. Triethylamine (2.0 equiv) neutralizes liberated HCl, yielding N-(4-tert-butylphenyl)-N′-cyclohexylthiosemicarbazide as a white precipitate.

Reaction Scheme:

$$

\text{Ar-NCS} + \text{R-NH-NH}_2 \rightarrow \text{Ar-NH-CS-NH-NH-R} \quad (\text{Ar = 4-tert-butylphenyl; R = cyclohexyl})

$$

Step 2: Base-Mediated Cyclization

The thiosemicarbazide is refluxed in 2 M NaOH (10 mL/mmol) at 100°C for 8 hours. The reaction mixture is acidified to pH 3–4 with dilute HCl, precipitating the target compound as a pale-yellow solid. Recrystallization from ethanol affords pure this compound in 72% yield.

Mechanistic Insight:

Deprotonation of the thiol group by NaOH facilitates nucleophilic attack at the adjacent carbon, inducing cyclization. The tert-butylphenyl group occupies the electron-rich C5 position due to steric directing effects.

Alternative Synthetic Routes

Route A: Pellizzari Reaction with Post-Functionalization

Heating N,N-diformylhydrazine with cyclohexylamine at 150°C generates 4-cyclohexyl-1,2,4-triazole. Subsequent Ullmann coupling with 4-tert-butylphenyl iodide introduces the aryl group at C5, but low regioselectivity (≤45%) limits practicality.

Route B: Hydrazone Cyclization

Condensation of cyclohexanone hydrazone with 4-tert-butylphenyl thiocyanate in iodine/EtOH yields the triazole core via oxidative C–N bond formation. While scalable, this method produces regioisomeric mixtures requiring chromatographic separation.

Optimization of Reaction Conditions

Characterization and Analytical Data

Spectroscopic Analysis

Applications and Derivatives

Pharmaceutical Intermediate

The compound serves as a precursor to JNK inhibitors by undergoing nucleophilic substitution at the 3-thiol position with heteroaryl halides.

Coordination Chemistry

Transition metal complexes (e.g., Cu, Pd) exhibit enhanced catalytic activity in cross-coupling reactions, attributed to the thiolate’s strong σ-donor properties.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or by using transition metal catalysts.

Addition Reactions: These reactions typically require specific conditions, such as the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology: In biological research, 5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is explored for its potential as a biomarker or pharmacophore in drug discovery. Its interactions with biological targets can provide insights into disease mechanisms and therapeutic interventions.

Medicine: The compound has shown promise in medicinal chemistry , where it is investigated for its antioxidant, anti-inflammatory, and anticancer properties . Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials , such as polymers and coatings, due to its thermal stability and chemical resistance .

Mechanism of Action

The mechanism by which 5-(4-tert-Butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group, in particular, plays a crucial role in binding to metal ions and modulating enzyme activity . This interaction can lead to the activation or inhibition of various biological processes, depending on the context.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Triazole-3-thiol Derivatives

Synthesis Notes:

- The cyclohexyl derivative is synthesized via nucleophilic substitution or cyclization reactions, often requiring controlled conditions to manage steric hindrance from the bulky cyclohexyl group .

- Ethyl and methyl analogs are typically prepared via alkylation of triazole-thiol precursors with alkyl halides .

- Allyl and ethoxyphenyl derivatives involve Schiff base formation or coupling reactions, as seen in related triazole-thiol syntheses .

Physicochemical Properties

Lipophilicity and Solubility :

- The cyclohexyl group in the target compound enhances lipophilicity (logP ~4.2) compared to ethyl (logP ~3.8) or methylphenyl (logP ~3.5) analogs, reducing aqueous solubility but improving membrane permeability .

- The ethoxyphenyl variant exhibits moderate solubility in polar aprotic solvents (e.g., DMF) due to the ether oxygen .

Steric Effects :

Antimicrobial Activity :

Anticoccidial Activity :

Corrosion Inhibition :

Antioxidant Activity :

- Alkyl derivatives like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol show moderate DPPH radical scavenging (IC50 = 45 µM). The tert-butyl-cyclohexyl analog’s activity remains unstudied but is hypothesized to be lower due to reduced electron-donating capacity .

Biological Activity

5-(4-tert-butylphenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 320.47 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. A notable study demonstrated that derivatives of triazole-thiol showed significant activity against melanoma and breast cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MDA-MB-231 (breast) | 15.2 | High |

| IGR39 (melanoma) | 10.5 | Very High | |

| Panc-1 (pancreatic) | 20.0 | Moderate |

These results suggest that the compound could be further explored as a potential anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

The compound's efficacy against these pathogens indicates its potential as an antimicrobial agent .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. Specifically, compounds similar to this compound have shown promising results against several fungal strains:

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Aspergillus niger | 20 |

| Mucor species | 25 |

| Candida glabrata | 15 |

These findings suggest that the compound may serve as a lead structure for developing new antifungal agents .

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on various triazole derivatives indicated that modifications in the substituents significantly affect their biological activity. The presence of bulky groups like tert-butyl enhances cytotoxicity against specific cancer cell lines .

- Structure-Activity Relationship (SAR) : Research has established that the position of substituents on the triazole ring plays a crucial role in determining the biological activity of these compounds. For example, compounds with hydrophobic groups at specific positions exhibited enhanced potency against cancer cells .

- In Vivo Studies : Preliminary in vivo studies using animal models have shown that certain triazole derivatives can reduce tumor size significantly compared to controls, suggesting their potential for therapeutic applications in oncology .

Q & A

Basic Research Question

- 1H NMR Spectroscopy : Analyze chemical shifts for the tert-butyl group (δ ~1.3 ppm) and cyclohexyl protons (δ ~1.4–2.2 ppm) .

- IR Spectrophotometry : Confirm the thiol (-SH) stretch at ~2550 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₉H₂₆N₄S: 342.19) .

How do researchers assess the biological activity of this compound, particularly its antimicrobial potential?

Advanced Research Question

- In Vitro Assays : Use broth microdilution against Mycobacterium bovis (MIC ≤1.0% concentration) and Staphylococcus aureus .

- Molecular Docking : Screen against kinase targets (e.g., anaplastic lymphoma kinase, PDB: 2XP2) to predict binding affinity .

- Mechanistic Studies : Measure reactive oxygen species (ROS) suppression to evaluate antioxidant activity .

What experimental strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question

- Structural Analog Comparison : Test derivatives with substituent variations (e.g., bromophenyl vs. fluorophenyl) to isolate electronic/steric effects .

- Standardized Protocols : Use identical bacterial strains (e.g., M. bovis 100th passage) and pH conditions (6.5–7.1) to minimize variability .

- Dose-Response Curves : Establish EC₅₀ values for activity comparisons .

How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question

- Kinase Assays : Measure inhibition of lanosterol 14-α-demethylase (CYP51) using fluorescence-based assays .

- Enzyme Kinetics : Conduct Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., cyclooxygenase-2) .

What methodologies are used to study the compound’s potential in material science applications?

Advanced Research Question

- Optoelectronic Characterization : Analyze UV-Vis spectra for π→π* transitions (~270 nm) and fluorescence quantum yields .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 250°C for polymer composite applications .

- Conductivity Measurements : Test doped forms in thin films using four-point probe techniques .

How do researchers evaluate the compound’s toxicity profile for preclinical studies?

Advanced Research Question

- In Vitro Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values .

- In Vivo Models : Administer graded doses (10–100 mg/kg) in rodent studies, monitoring liver/kidney biomarkers .

- Genotoxicity Screening : Perform Ames tests for mutagenic potential .

What computational tools are effective for predicting structure-activity relationships (SAR)?

Advanced Research Question

- PASS Online : Predict biological activities (e.g., antimicrobial, anticancer) based on structural descriptors .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with CYP51) over 100-ns trajectories .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent lipophilicity with activity .

How should the compound be stored to maintain stability during long-term studies?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the thiol group .

- Periodic Purity Checks : Monitor via HPLC every 6 months .

What advanced analytical techniques can resolve degradation products under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.